molecular formula C22H20FN5O4 B6558623 N-(2-{7-[(4-fluorophenyl)methoxy]-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)pyrazine-2-carboxamide CAS No. 1040634-62-5

N-(2-{7-[(4-fluorophenyl)methoxy]-1,8-dioxo-1H,2H,3H,4H,8H-pyrido[1,2-a]pyrazin-2-yl}ethyl)pyrazine-2-carboxamide

Cat. No. B6558623
CAS RN: 1040634-62-5
M. Wt: 437.4 g/mol
InChI Key: QHMNUEVYLGOHHI-UHFFFAOYSA-N
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Description

Pyrazine derivatives are a widespread class of compounds in nature, found in DNA, RNA, flavors, and fragrances . They constitute a central building block for a wide range of pharmacological applications . Pyrazines are reported to exhibit various biological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic, and potassium-sparing .


Synthesis Analysis

The synthesis of pyrazine derivatives is a complex process that involves various synthetic approaches . These methods are applied in preparing pharmacologically active decorated diazines with special care on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .


Molecular Structure Analysis

The molecular structure of pyrazine derivatives can vary significantly, imparting profound pharmacological differences between these drugs, especially with respect to potency and efficacy .


Chemical Reactions Analysis

The chemical reactions involving pyrazine derivatives are diverse and complex. They can involve various synthetic routes, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .

Mechanism of Action

The mechanism of action of pyrazine derivatives can vary depending on the specific compound and its biological target. For example, some pyrazine derivatives are known to exhibit antimicrobial, antifungal, and antiviral activities .

Safety and Hazards

The safety and hazards associated with pyrazine derivatives can vary widely depending on the specific compound. Some pyrazine derivatives are used in pharmaceutical applications and have been approved by regulatory agencies, while others are considered hazardous .

Future Directions

The future directions in the research and development of pyrazine derivatives are likely to involve the exploration of novel synthetic methodologies that serve molecules with improved druglikeness and ADME-Tox properties . There is also a continuous need for new and effective drugs, especially in the field of antimicrobial and anticancer therapeutics .

properties

IUPAC Name

N-[2-[7-[(4-fluorophenyl)methoxy]-1,8-dioxo-3,4-dihydropyrido[1,2-a]pyrazin-2-yl]ethyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN5O4/c23-16-3-1-15(2-4-16)14-32-20-13-28-10-9-27(22(31)18(28)11-19(20)29)8-7-26-21(30)17-12-24-5-6-25-17/h1-6,11-13H,7-10,14H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMNUEVYLGOHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=CC(=O)C(=CN21)OCC3=CC=C(C=C3)F)CCNC(=O)C4=NC=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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